molecular formula C14H19NO B3015792 (cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939888-13-8

(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate

Cat. No.: B3015792
CAS No.: 939888-13-8
M. Wt: 217.312
InChI Key: GXVHVQZVUCCDJH-PTNGSMBKSA-N
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Description

(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group and a phenylmethylidene group attached to an ammoniumolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate typically involves the following steps:

    Formation of the Cyclohexylmethyl Group: This can be achieved through the alkylation of cyclohexane with a suitable alkyl halide under basic conditions.

    Introduction of the Phenylmethylidene Group: This step involves the reaction of benzaldehyde with a suitable amine to form the imine intermediate.

    Formation of the Ammoniumolate Moiety: The final step involves the reaction of the imine intermediate with a suitable base to form the ammoniumolate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis with precise monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: Similar structure but lacks the phenylmethylidene group.

    Phenylmethylamine: Similar structure but lacks the cyclohexylmethyl group.

    Cyclohexylbenzylamine: Contains both cyclohexyl and benzyl groups but in different configurations.

Uniqueness

(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate is unique due to its specific combination of cyclohexylmethyl and phenylmethylidene groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVHVQZVUCCDJH-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C[N+](=CC2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C/[N+](=C/C2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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